molecular formula C19H18BrF3N2O2 B10957210 [5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone

[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10957210
M. Wt: 443.3 g/mol
InChI Key: QBUJIWRFBYETEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE: is a complex organic compound characterized by its unique molecular structure, which includes bromine, fluorine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of fluorine atoms to the methoxy and benzyl groups.

    Piperazine Coupling: The coupling of the fluorobenzyl group with piperazine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and fluorine sites.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • [5-BROMO-2-CHLOROPHENYL][4-FLUOROBENZYL]METHANONE
  • [5-BROMO-2-METHYLPHENYL][4-FLUOROBENZYL]METHANONE

Uniqueness:

  • The presence of both bromine and fluorine atoms in the structure provides unique reactivity and stability.
  • The piperazine moiety adds to its potential as a pharmacologically active compound.

Properties

Molecular Formula

C19H18BrF3N2O2

Molecular Weight

443.3 g/mol

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H18BrF3N2O2/c20-14-4-5-17(27-19(22)23)16(11-14)18(26)25-8-6-24(7-9-25)12-13-2-1-3-15(21)10-13/h1-5,10-11,19H,6-9,12H2

InChI Key

QBUJIWRFBYETEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.